Cas no 16784-72-8 (Phenol, 2-nonyl-, 1,1′,1′′-phosphite)

Phenol, 2-nonyl-, 1,1′,1′′-phosphite structure
16784-72-8 structure
Product Name:Phenol, 2-nonyl-, 1,1′,1′′-phosphite
CAS No:16784-72-8
Molecular Formula:C45H69O3P
Molecular Weight:689.00136
CID:149897
PubChem ID:85595

Phenol, 2-nonyl-, 1,1′,1′′-phosphite Properties

Names and Identifiers

    • Phenol, 2-nonyl-,1,1',1''-phosphite
    • Phosphorous acid tris(2-nonylphenyl) ester
    • tris(2-nonylphenyl) phosphite
    • Phenol, o-nonyl-, phosphite (3:1) (8CI)
    • Phenol,2-nonyl-, phosphite (3:1) (9CI)
    • Phosphorous acid, tris(o-nonylphenyl) ester
    • Tri(o-nonylphenyl) phosphite
    • NS00102414
    • Alkanox TNPP
    • 26523-78-4
    • UNII-7KV2DH7E7A
    • HSDB 8276
    • Tris[o-nonylphenyl] phosphite
    • Phenol, 2-nonyl-, 1,1',1''-phosphite
    • FT-0745481
    • SCHEMBL39062
    • Lowinox TNPP
    • tri(nonylphenyl) phosphite
    • MFCD00015301
    • Tris(nonylphenyl)phosphite
    • tris(monononylphenyl)phosphite
    • NS00051738
    • UNII-E423N4NW2Z
    • WGKLOLBTFWFKOD-UHFFFAOYSA-N
    • Nonylphenyl phosphite (3:1)
    • Irgastab CH 55
    • Phenol, 2-nonyl-, 1,1?,1??-phosphite
    • o-Nonylphenol, phosphite (3:1)
    • Weston 399
    • 16784-72-8
    • Weston TNPP
    • Phenol, 2-nonyl-, phosphite (3:1)
    • J175.124G
    • Phenol, nonyl-, phosphite(3:1)
    • DTXSID20872463
    • Tris(o-nonylphenyl) phosphite
    • Tris(nonylphenyl) phosphite
    • EINECS 247-759-6
    • EC 247-759-6
    • 7KV2DH7E7A
    • MDL: MFCD00015301
    • InChIKey: WGKLOLBTFWFKOD-UHFFFAOYSA-N
    • Inchi: InChI=1S/C45H69O3P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)46-49(47-44-38-29-26-35-41(44)32-23-20-17-14-11-8-5-2)48-45-39-30-27-36-42(45)33-24-21-18-15-12-9-6-3/h25-30,34-39H,4-24,31-33H2,1-3H3
    • SMILES: CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC

Computed Properties

  • Exact Mass: 742.53045
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 30
  • Monoisotopic Mass: 688.49843306g/mol
  • Heavy Atom Count: 49
  • Complexity: 637
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 19.3
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • LogP: log Kow = 14 (estimated via OECD Guideline 117 (Partition Coefficient (n-octanol / water), HPLC Method)
  • PSA: 121.38

Phenol, 2-nonyl-, 1,1′,1′′-phosphite Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
P748830-250mg
Phenol, 2-nonyl-, 1,1′,1′′-phosphite
16784-72-8
250mg
$2296.00 2023-05-17

Phenol, 2-nonyl-, 1,1′,1′′-phosphite Related Literature

16784-72-8 (Phenol, 2-nonyl-, 1,1′,1′′-phosphite) Related Products

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.hbganmiao.com/
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
SHANGHAI TAUTO BIOTECH CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://en.tautochem.com/
SHANGHAI TAUTO BIOTECH CO., LTD.